molecular formula C14H29NO2 B14618548 N-Hydroxy-2,2-dimethyldodecanamide CAS No. 60631-05-2

N-Hydroxy-2,2-dimethyldodecanamide

Cat. No.: B14618548
CAS No.: 60631-05-2
M. Wt: 243.39 g/mol
InChI Key: OLVPZKMXZBVFAM-UHFFFAOYSA-N
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Description

N-Hydroxy-2,2-dimethyldodecanamide is a dodecanamide derivative featuring a hydroxyl group (-OH) and two methyl (-CH₃) substituents at the second carbon of the alkyl chain. The structural combination of a long alkyl chain (12 carbons) with branching and polar functional groups likely influences its physicochemical properties, such as solubility and metabolic stability.

Properties

CAS No.

60631-05-2

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-hydroxy-2,2-dimethyldodecanamide

InChI

InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16)

InChI Key

OLVPZKMXZBVFAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,2-dimethyldodecanamide typically involves the reaction of 2,2-dimethyldodecanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxamic acid group. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,2-dimethyldodecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.

    Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amides, amines

    Substitution: Various substituted hydroxamic acid derivatives

Scientific Research Applications

N-Hydroxy-2,2-dimethyldodecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).

    Industry: Utilized in the formulation of metal ion chelators and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,2-dimethyldodecanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases and other metal-dependent enzymes, leading to inhibition of their activity. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₄H₂₉NO₂* ~243 (calculated) 2,2-dimethyl, N-hydroxy Documented in solubility studies
RIPA-56 (N-Hydroxy-2,2-dimethyl-N-(phenylmethyl)butanamide) C₁₃H₁₉NO₂ 221.3 2,2-dimethyl, phenylmethyl ≥98% purity; metabolically stable
N-(2-Hydroxyethyl)dodecanamide C₁₄H₂₉NO₂ Not provided 2-hydroxyethyl Limited data available
N-(2-Hydroxy-2-methylpropyl)dodecanamide C₁₆H₃₃NO₂ 271.44 2-hydroxy-2-methylpropyl Commercial availability noted
N-[2-(Dimethylamino)ethyl]-N-methyldodecanamide C₁₇H₃₆N₂O 296.5 (calculated) dimethylaminoethyl, methyl Supplier data available

*Calculated based on assumed formula.

Key Observations:

  • Chain Length and Branching : this compound and its analogs vary in alkyl chain length (C12 to C16) and substituent bulk. Longer chains (e.g., dodecanamide derivatives) may enhance lipophilicity, while shorter chains (e.g., butanamide in RIPA-56) improve solubility .
  • For instance, RIPA-56’s phenylmethyl group and compact structure contribute to its high metabolic stability .

Stability and Toxicity

  • Toxicity : Safety Data Sheets (SDS) for structurally similar dodecanamides (e.g., N-2-propynyl derivatives) indicate acute oral toxicity (Category 4) and skin irritation risks . However, toxicity data for this compound remain undocumented.

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